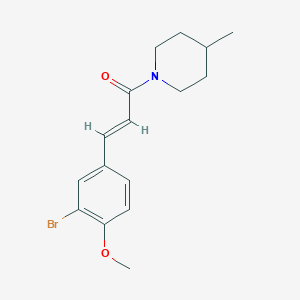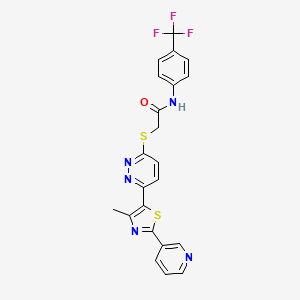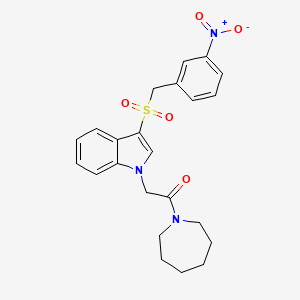
(E)-3-(3-溴-4-甲氧基苯基)-1-(4-甲基哌嗪-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.245. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光动力疗法应用
对具有与所讨论化合物相似的结构基序的锌酞菁衍生物的研究揭示了其在癌症治疗中光动力疗法的潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这些特性对于 II 型光动力疗法机制至关重要(Pişkin, Canpolat, & Öztürk, 2020)。
合成与结构研究
已经对从简单的前体(包括具有相似官能团的化合物)合成和结构表征 1-(噻唑-2-基)-4,5-二氢吡唑进行研究。这些研究提供了对这些化合物化学反应性和在新型治疗剂开发中的潜在应用的见解(Mahesha 等人,2021)。
半导体器件的光学特性
对结构方面与目标化合物相似的查耳酮衍生物的研究探讨了它们的线性、二阶和三阶非线性光学 (NLO) 特性。这些发现表明,由于其光电和电荷传输特性,此类化合物适用于各种半导体器件(Shkir 等人,2019)。
抗菌应用
从红藻 Rhodomela confervoides 中分离出的溴酚衍生物与所讨论的化合物在结构上相似,表现出抗菌特性。此类研究表明溴酚和相关化合物在开发新型抗菌剂中具有潜在用途(Zhao 等人,2004)。
属性
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-12-7-9-18(10-8-12)16(19)6-4-13-3-5-15(20-2)14(17)11-13/h3-6,11-12H,7-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMHMPYGLDJXDQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(phenylsulfanyl)phenyl]guanidine](/img/structure/B2832878.png)

![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide](/img/structure/B2832895.png)
![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)


